N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine
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Overview
Description
N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate starting materials such as thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions. This reaction forms the thiadiazole ring through cyclization.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced by reacting the intermediate thiadiazole compound with dimethylamine under basic conditions. This step typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the dimethylamino group or the thiadiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under suitable reaction conditions, such as elevated temperatures or the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to elicit specific cellular responses.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole ring structures but different substituents.
Dimethylamino Compounds: Molecules containing the dimethylamino group but with different core structures.
Uniqueness
N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine is unique due to the combination of its thiadiazole ring and dimethylamino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N,N-dimethyl-2-(4-methylthiadiazol-5-yl)sulfanylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S2/c1-6-7(12-9-8-6)11-5-4-10(2)3/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLMXKMWIOAYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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